molecular formula C13H7Cl2N3O3S2 B2537005 (E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 2035003-61-1

(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

Cat. No.: B2537005
CAS No.: 2035003-61-1
M. Wt: 388.24
InChI Key: ZBDBPYPEFPHMEB-DTQAZKPQSA-N
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Description

(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a dichlorothiophene carboxamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective and anti-cancer agents. Compounds with nitrothiophene carboxamide moieties have been investigated as prodrugs activated by specific bacterial nitroreductases (NfsA and NfsB), demonstrating potent and bactericidal activity against multidrug-resistant Gram-negative pathogens such as E. coli , Saligella , and Salmonella . Furthermore, the benzo[d]thiazole scaffold is a privileged structure in oncology research, known for its ability to interact with key biological targets, including the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways . This makes derivatives of this chemotype valuable tools for probing apoptosis and cell proliferation mechanisms in various cancer cell lines. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2,5-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3S2/c1-17-8-3-2-6(18(20)21)4-9(8)22-13(17)16-12(19)7-5-10(14)23-11(7)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDBPYPEFPHMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a thiophene core substituted with dichloro and nitro groups, contributing to its biological activity. The structural formula is represented as follows:

C12H8Cl2N4O2S\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Hep3B Cell Line

A notable study evaluated the efficacy of similar thiophene derivatives against Hep3B (Hepatocellular carcinoma) cells. The results showed:

  • IC50 Values : Compounds similar to this compound demonstrated IC50 values ranging from 5.46 µM to 12.58 µM, indicating potent cytotoxicity.
  • Mechanism : The binding interactions with tubulin were comparable to known anticancer agents like colchicine, suggesting that these compounds disrupt microtubule dynamics essential for cancer cell proliferation .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, revealing effectiveness against various bacterial strains.

Antibacterial and Antifungal Screening

Studies involving related compounds have shown promising results in inhibiting pathogenic bacteria:

  • Tested Strains : Escherichia coli and Staphylococcus aureus were among the strains tested.
  • Methodology : The cup plate method was employed to assess antibacterial activity at a concentration of 1 µg/mL.
  • Results : Compounds in this class exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.

Inhibition of Mitochondrial Complex I

Research on related thiophene compounds has identified inhibition of mitochondrial complex I as a key mechanism:

  • Study Findings : A novel thiophene derivative was shown to inhibit mitochondrial complex I, leading to decreased ATP production and subsequent cancer cell growth inhibition .
  • Implications : This unique mode of action distinguishes it from traditional anticancer drugs and may reduce side effects associated with conventional therapies.

Data Summary

Activity TypeTested Cell Lines / StrainsIC50 / EffectivenessKey Findings
AnticancerHep3B5.46 - 12.58 µMDisrupts microtubule dynamics
AntibacterialE. coli, S. aureusEffective at 1 µg/mLSignificant antimicrobial activity
MechanismMitochondrial Complex IInhibition observedUnique mode of action in cancer therapy

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of (E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is its antimicrobial activity . Studies have demonstrated that this compound exhibits significant inhibitory effects against various pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for this compound, showing promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives of similar thiazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

Antioxidant Properties

In addition to its antimicrobial properties, the compound has been evaluated for its antioxidant activity . Research indicates that certain derivatives demonstrate significant inhibition of oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases . The antioxidant capacity was assessed using methods such as the ABTS assay, where some derivatives showed up to 62% inhibition compared to standard antioxidants like ascorbic acid .

Anticancer Potential

Emerging studies also highlight the anticancer potential of thiophene-based compounds. For instance, pretreatment with these compounds has been shown to sensitize cancer cells to chemotherapeutic agents like sorafenib, leading to decreased IC50 values in various cancer cell lines . The mechanism behind this sensitization may involve the modulation of apoptotic pathways or enhancement of drug uptake in resistant cancer cells.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various thiazole derivatives found that specific substitutions significantly enhance antimicrobial activity. The compound's structural features were linked to its efficacy against bacterial strains .
  • Oxidative Stress Studies : Compounds similar to this compound were tested for their ability to scavenge free radicals. Results indicated that modifications at the thiophene ring could improve antioxidant properties significantly .
  • Cytotoxicity Assessments : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on HepG2 liver cancer cells, suggesting a potential role in cancer therapy . The observed effects were attributed to the ability of these compounds to induce apoptosis in cancer cells.

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